molecular formula C18H23N3O3 B2453777 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1574637-59-4

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide

Cat. No. B2453777
CAS RN: 1574637-59-4
M. Wt: 329.4
InChI Key: GAQYRRDCMFNHGL-UHFFFAOYSA-N
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Description

This compound is a derivative of 2,4-dioxo-1,3-diazaspiro[4.5]decane, which is a type of spiro compound. Spiro compounds are organic compounds with two or more rings that share a single atom . The “2,4-dioxo” indicates the presence of two carbonyl (C=O) groups at the 2nd and 4th positions of the diazaspirodecane ring. The “N-methyl-N-(3-methylphenyl)acetamide” part suggests the presence of an acetamide group that is substituted with a methyl group and a 3-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the diazaspirodecane ring, which would have a three-dimensional, rigid structure due to the spiro configuration. The presence of the two carbonyl groups would add polarity to the molecule, and the acetamide group would likely be involved in hydrogen bonding .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would have certain physical and chemical properties. For example, the presence of the carbonyl and acetamide groups suggests that it would have some degree of polarity and could participate in hydrogen bonding. The spiro configuration would give the compound a certain degree of rigidity .

Scientific Research Applications

Anticonvulsant Activity

Epilepsy, a common neurological disorder, affects approximately 1% of the global population. The development of novel antiepileptic drugs (AEDs) remains crucial due to the limitations and side effects associated with existing medications. Researchers synthesized a series of novel derivatives of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione. These compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test. Notably, compounds 24, 27, and 34 demonstrated significant protective effects against seizures, comparable to the standard drug phenytoin .

Imidazolidine-2,4-dione Derivatives

The compound 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide belongs to the class of imidazolidine-2,4-dione derivatives. These compounds have diverse applications in medicinal chemistry, including anticonvulsant agents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Future Directions

The study of novel compounds like this one is an important part of advancing our understanding of chemistry and developing new materials and drugs. Future research could involve synthesizing the compound and studying its properties and potential applications .

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-7-6-8-14(11-13)20(2)15(22)12-21-16(23)18(19-17(21)24)9-4-3-5-10-18/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQYRRDCMFNHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide

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